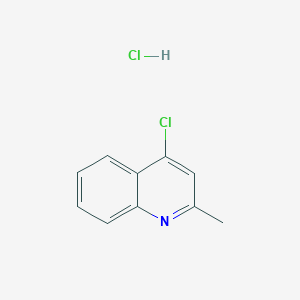

4-Chloro-2-methylquinoline hydrochloride

Übersicht

Beschreibung

4-Chloro-2-methylquinoline hydrochloride is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C10H9ClN·HCl and is characterized by a quinoline ring system substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylquinoline hydrochloride can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by acidic or basic conditions and often requires heating.

Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The chlorine atom at the 4-position in 4-chloro-2-methylquinoline hydrochloride serves as a leaving group, enabling substitution reactions. For instance:

-

Reaction with amines : The hydrochloride salt reacts with primary/secondary amines (e.g., p-toluidine) under thermal conditions (160°C for 30 minutes) to form substituted quinolines .

-

Reaction with thiols : Treatment with thiols (e.g., ethanethiol) in the presence of sodium ethoxide facilitates substitution, yielding thioquinolines .

Cyclization Reactions

The compound participates in cyclization reactions to form complex heterocycles. For example:

-

Dibenzonaphthyridine synthesis : Reaction with benzoic acid in polyphosphoric acid at 160°C forms dibenzonaphthyridines via cyclization .

-

Pyranochromenone derivatives : Coupling with active methylenes (e.g., malononitrile) under catalytic conditions (e.g., L-proline) leads to pyrano[3,2-c]chromenone derivatives .

Key Reaction Data

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Chloro-2-methylquinoline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibiotics : Used in the synthesis of antibiotics targeting infectious diseases.

- Anticancer Drugs : Acts as a building block for anticancer agents, contributing to drug design and development.

- Anti-inflammatory Agents : Utilized in the production of drugs aimed at reducing inflammation.

Case Study: Anticancer Activity

A study conducted on quinoline derivatives, including 4-CQ, demonstrated significant antiproliferative activity against several cancer cell lines (MGC-803, HCT-116, MCF-7) . This highlights its potential as a scaffold for developing new anticancer therapies.

Industrial Applications

In the industrial sector, 4-CQ is employed in various capacities:

- Redox Initiator : Commonly used in polymerization processes for materials like styrene and butadiene, facilitating the production of polyurethanes and polyesters.

- Catalyst : Functions as a catalyst in the formulation of adhesives and sealants by activating monomers during polymerization .

- Pigment Production : Serves as a precursor for synthesizing yellow and green pigments utilized in dyes and coatings.

Material Science Applications

4-CQ plays a crucial role in materials science:

- Organic Electronics : It is used in the fabrication of organic field-effect transistors (OFETs), which are integral to display technologies and organic solar cells.

- Metal-organic Frameworks (MOFs) : Acts as a precursor for MOFs that are useful in gas adsorption, catalysis, and sensing applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Pharmaceuticals | Antibiotics, anticancer drugs, anti-inflammatory agents | Key intermediate for drug synthesis |

| Industrial Chemistry | Redox initiator, catalyst | Facilitates polymerization and adhesive production |

| Materials Science | Organic electronics, MOFs | Important for advanced material development |

Wirkmechanismus

The mechanism of action of 4-chloro-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. This inhibition disrupts the parasite’s ability to replicate and survive.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:

2-Methylquinoline: Lacks the chlorine substituent at the 4-position, resulting in different chemical reactivity and biological activity.

4-Chloroquinoline: Lacks the methyl group at the 2-position, which affects its chemical properties and applications.

Quinoline: The parent compound without any substituents, used as a reference for understanding the effects of various substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biologische Aktivität

4-Chloro-2-methylquinoline hydrochloride (C10H9Cl2N) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H9ClN

- Molecular Weight : 201.14 g/mol

- Melting Point : Approximately 25°C

- Boiling Point : 269°C to 270°C

- Density : 0.881 g/cm³

Biological Activity Overview

This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer effects. Its mechanism of action often involves interaction with biological targets such as enzymes and receptors.

Antibacterial Activity

Recent studies have demonstrated that this compound possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These results suggest that the compound can inhibit the growth of common pathogens, making it a candidate for further development as an antibacterial agent .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition disrupts bacterial cell division and leads to cell death. Additionally, studies have indicated that the compound may also act as a cytochrome P450 inhibitor, which could influence drug metabolism in co-administered therapies .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Key findings from subchronic studies in rodents include:

- Body Weight Changes : A dose-dependent decrease in body weight was observed in both male and female rats exposed to varying concentrations of the compound.

- Histopathological Findings : Significant enlargement of the spleen was noted at higher doses, indicating potential hematological effects .

Summary of Toxicological Data

| Study Type | Species | Dose (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Subchronic Study | Rats | 650 - 1130 | Decreased body weight, spleen enlargement |

| Chronic Study | Mice | 20 - 500 | No significant survival impact; weight decrease |

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound showed promising results, particularly against Staphylococcus aureus, with an MIC significantly lower than standard antibiotics .

- Antifungal Activity : Another investigation focused on its antifungal properties, revealing that it inhibited the growth of Candida species at concentrations comparable to established antifungal agents .

- Potential Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its use as an anticancer therapeutic .

Eigenschaften

IUPAC Name |

4-chloro-2-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQFIEOONXBILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483129 | |

| Record name | 4-Chloro-2-methylquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83260-96-2 | |

| Record name | 4-Chloro-2-methylquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.